

3-Fluoro-4-methylbenzyl bromide chemical properties

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Compound of Interest

Compound Name: 3-Fluoro-4-methylbenzyl bromide

Cat. No.: B126329

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An In-depth Technical Guide to **3-Fluoro-4-methylbenzyl bromide**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **3-Fluoro-4-methylbenzyl bromide**, a key intermediate in pharmaceutical and chemical synthesis.

Chemical Identity and Properties

3-Fluoro-4-methylbenzyl bromide is a substituted aromatic halide. The presence of the benzylic bromide makes it a reactive alkylating agent, while the fluoro and methyl groups on the aromatic ring influence its electronic properties and reactivity.

Table 1: Chemical and Physical Properties of **3-Fluoro-4-methylbenzyl bromide**

Property	Value	Source(s)
CAS Number	145075-44-1	[1]
Molecular Formula	C8H8BrF	[2][3]
Molecular Weight	203.06 g/mol	[2]
Boiling Point	209.5°C; 77°C at 3 mmHg	[2][4]
Melting Point	Not available	
Density	Not available	
Solubility	Insoluble in water. Soluble in chloroform, DMSO, and methanol (slight).	[5]
Appearance	Colorless oil	[6] for a similar isomer
Synonyms	4-(bromomethyl)-2-fluoro-1-methylbenzene, 4-Bromomethyl-2-fluoro-1-methyl-benzene	[4]

Synthesis and Experimental Protocols

3-Fluoro-4-methylbenzyl bromide is typically synthesized from the corresponding benzyl alcohol through a nucleophilic substitution reaction. A general and reliable method involves the use of phosphorus tribromide.

Synthesis of 3-Fluoro-4-methylbenzyl bromide from 3-Fluoro-4-methylbenzyl alcohol

This protocol is adapted from the synthesis of a structurally similar compound, 3-bromo-4-fluoro-benzyl bromide[7].

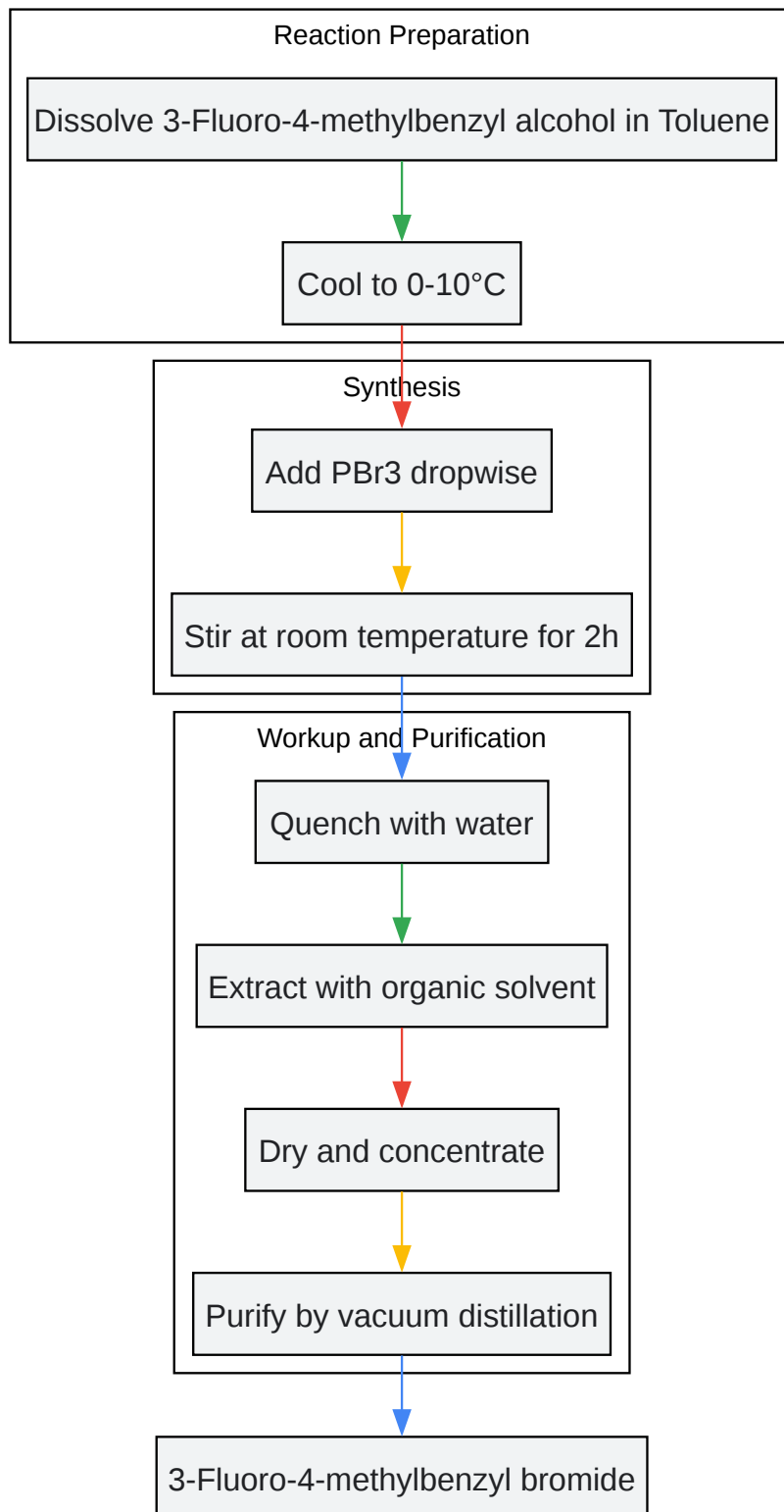
Experimental Protocol:

- **Dissolution:** Dissolve 3-Fluoro-4-methylbenzyl alcohol (1 equivalent) in a suitable anhydrous solvent (e.g., toluene) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or

argon).

- **Cooling:** Cool the solution to 0-10°C using an ice bath with continuous stirring.
- **Addition of Brominating Agent:** Add phosphorus tribromide (PBr_3) (approximately 0.4 equivalents) dropwise to the cooled solution. Maintain the temperature below 10°C during the addition.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
- **Quenching:** Carefully pour the reaction mixture into cold water to quench the excess PBr_3 .
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer.
- **Washing:** Wash the organic layer sequentially with water and brine.
- **Drying:** Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO_4).
- **Solvent Removal:** Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by vacuum distillation to yield pure **3-Fluoro-4-methylbenzyl bromide**.

Synthesis Workflow of 3-Fluoro-4-methylbenzyl bromide

[Click to download full resolution via product page](#)Caption: Synthesis workflow for **3-Fluoro-4-methylbenzyl bromide**.

Reactivity

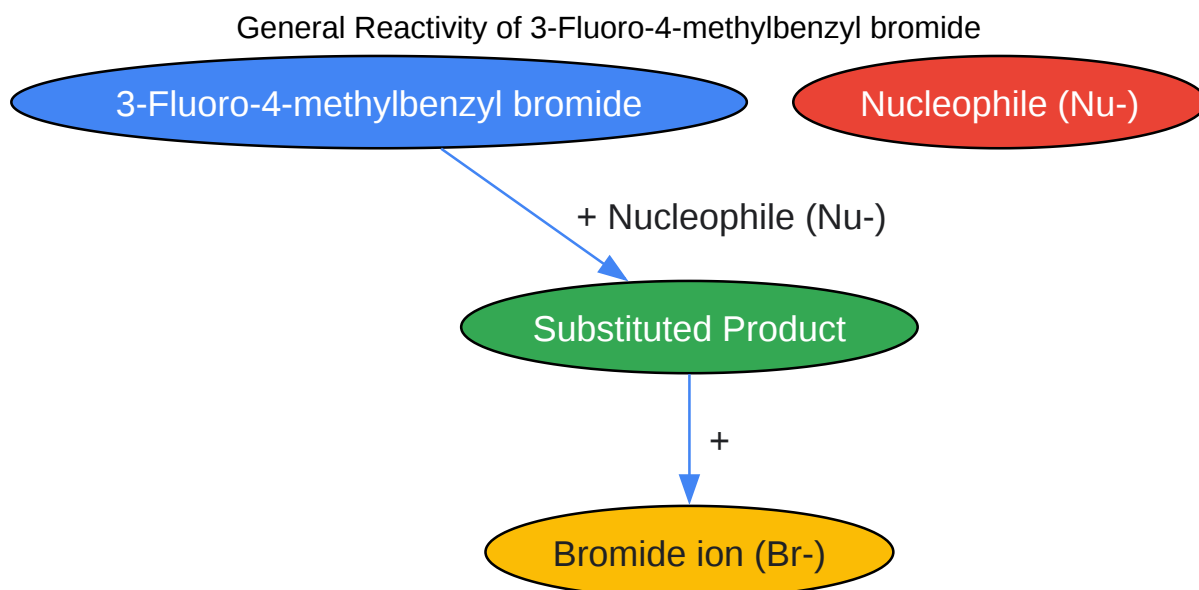
The primary reactivity of **3-Fluoro-4-methylbenzyl bromide** is dictated by the benzylic bromide group. Benzylic halides are particularly reactive towards nucleophilic substitution reactions because the carbocation intermediate is stabilized by resonance with the benzene ring[8].

Nucleophilic Substitution Reactions

3-Fluoro-4-methylbenzyl bromide readily undergoes both S_N1 and S_N2 reactions[9]. The reaction pathway is dependent on the nature of the nucleophile, the solvent, and the reaction conditions.

- S_N1 Pathway: Favored by weak nucleophiles and polar protic solvents, which can stabilize the benzylic carbocation intermediate.
- S_N2 Pathway: Favored by strong nucleophiles and polar aprotic solvents.

This reactivity makes it a valuable reagent for introducing the 3-fluoro-4-methylbenzyl group into a wide range of molecules.



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Caption: General nucleophilic substitution reaction.

Safety and Handling

3-Fluoro-4-methylbenzyl bromide is a hazardous chemical and should be handled with appropriate safety precautions.

Table 2: Hazard and Safety Information

Category	Information	Source(s)
Signal Word	Danger	[10]
Hazard Statements	H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage.	[10]
Precautionary Statements	P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P260: Do not breathe dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.	[10]
Incompatible Materials	Strong oxidizing agents, strong acids and bases.	[10]

First Aid Measures:

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

- Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention.
- Inhalation: Move victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Applications in Drug Development

3-Fluoro-4-methylbenzyl bromide serves as a crucial building block in the synthesis of various pharmaceutical compounds[11]. The incorporation of the 3-fluoro-4-methylbenzyl moiety can modulate the pharmacological properties of a molecule, such as its binding affinity, metabolic stability, and pharmacokinetic profile. Its use as a pharmaceutical intermediate is well-documented[5].

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